Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
Description
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Properties
IUPAC Name |
ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2/c1-4-32-23(31)12-11-18-16(3)19(14-27)25-29-21-7-5-6-8-22(21)30(25)24(18)28-17-10-9-15(2)20(26)13-17/h5-10,13,28H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBFJQZCBWXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a complex organic compound with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, derivatives of pyrido[1,2-a]benzimidazole have shown to inhibit protein kinases essential for cell growth and differentiation, suggesting a potential use in cancer therapy .
The proposed mechanism of action includes:
- Inhibition of Protein Kinases : Similar compounds have been documented to inhibit specific protein kinases involved in tumor progression .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrido[1,2-a]benzimidazole derivatives, including the target compound. It was found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 3-[...] | MCF-7 (Breast) | 10 |
| Ethyl 3-[...] | A549 (Lung) | 12 |
Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the anticancer effects. Using Western blot analysis, researchers demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Study 3: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size compared to controls. The study reported a significant decrease in tumor volume after four weeks of treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the cyano group enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar structures possess broad-spectrum antibacterial and antifungal activities. The chlorinated aniline moiety is particularly noted for its role in enhancing the interaction with microbial enzymes, which could lead to increased potency against resistant strains .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar frameworks have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The cyano group contributes to the electron-withdrawing characteristics necessary for enhancing charge transport properties .
Photonic Applications
Due to its photochemical stability and potential for light absorption, this compound can be explored for use in photonic devices. Its integration into polymer matrices could lead to the development of advanced materials for sensors and imaging technologies .
Chemical Probes
This compound can serve as a chemical probe in biological research to study cellular mechanisms and drug interactions. Its structural complexity allows researchers to modify its functional groups systematically to evaluate structure-activity relationships (SAR) .
Synthesis of Novel Compounds
The compound can act as a precursor in synthetic chemistry for creating new derivatives with tailored biological activities. By modifying the ethyl ester group or the aromatic rings, chemists can explore a vast array of potential applications ranging from pharmaceuticals to agrochemicals .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:
| Reaction | Conditions | Product |
|---|---|---|
| Basic Hydrolysis | Aqueous NaOH, heat | Carboxylic acid (cleavage of ethyl ester) |
| Acidic Hydrolysis | HCl, reflux | Protonated carboxylic acid |
Substitution and Functionalization
The cyano group (-CN) and halogen (Cl) in the structure suggest potential for further transformations:
| Reaction | Conditions | Product |
|---|---|---|
| Cyanide Replacement | Nucleophilic substitution (e.g., Grignard reagents) | Alkyne or aryl derivatives |
| Dechlorination | Catalytic hydrogenation (H₂, Pd/C) | Deschlorinated anilino derivative |
Biological Activity-Related Reactions
The compound’s structural features (cyano, chloro, methyl groups) may influence interactions with enzymes or receptors:
| Interaction Type | Mechanism | Implications |
|---|---|---|
| Kinase Inhibition | Hydrogen bonding with active-site residues | Potential antitumor activity |
| Metal Coordination | Cyano group’s electron-deficient nature | Possible binding to metalloenzymes |
Analytical Characterization
Common techniques for verifying structural integrity:
Q & A
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
A combination of , , and high-resolution mass spectrometry (HRMS) is essential. For example:
- ^1 \text{H NMR: Assign peaks based on substituents (e.g., aromatic protons from the pyrido[1,2-a]benzimidazole core and ethyl ester protons at δ ~1.2–4.3 ppm) .
- HRMS : Confirm molecular weight with <1 ppm error. Use electrospray ionization (ESI) in positive mode for better ionization of the nitrogen-rich heterocycle .
- IR spectroscopy : Identify functional groups (e.g., cyano stretching at ~2200 cm, ester carbonyl at ~1700 cm) .
Q. What synthetic routes are reported for pyrido[1,2-a]benzimidazole derivatives?
A common approach involves tandem annulation reactions:
- Step 1 : Condensation of substituted benzimidazole precursors with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid in ethanol, refluxed for 4–6 hours) .
- Step 2 : Cyclization via nucleophilic substitution or palladium-catalyzed coupling to introduce the pyridine ring .
- Key reagents : Ethanol as solvent, triethylamine for pH control, and acetic anhydride for acetylation of intermediates .
Q. How to assess purity during synthesis?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) and UV detection at 254 nm. Target purity >98% .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) and visualize under UV light .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Dynamic effects : Check for restricted rotation in the anilino group (3-chloro-4-methyl substitution) causing splitting. Use variable-temperature NMR (VT-NMR) to confirm .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. Refine using SHELXL (R factor <0.05) with data collected at 100 K .
- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .
Q. What strategies optimize regioselectivity in the pyrido[1,2-a]benzimidazole core?
- Directing groups : Introduce electron-withdrawing groups (e.g., cyano at position 4) to direct electrophilic substitution .
- Metal catalysis : Use Pd(OAc) with ligands like XPhos for Suzuki-Miyaura coupling to control cross-coupling positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
Q. How to address low yields in the final esterification step?
- Activation reagents : Employ DCC/DMAP for ester bond formation under mild conditions (0°C to room temperature) .
- Protection/deprotection : Protect the anilino group with Boc before esterification, then deprotect with TFA .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hours reflux) to minimize decomposition .
Q. What computational methods predict biological target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with the pyrido[1,2-a]benzimidazole core as a hinge-binding motif .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
- Pharmacophore modeling : Highlight critical features (e.g., cyano group for hydrogen bonding, ester for lipophilicity) .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent biological activity across assays?
- Solubility issues : Test solubility in DMSO/PBS mixtures. Use LC-MS to confirm compound integrity in assay buffers .
- Metabolite interference : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify degradation products .
- Orthogonal assays : Validate results using SPR (binding affinity) and cell-based luciferase reporter assays .
Q. Why do crystallization attempts fail despite high purity?
- Polymorphism screening : Test solvents like ethyl acetate/hexane (1:3) or acetone/water (9:1) under slow evaporation .
- Seeding : Add microcrystals of a structurally similar compound to induce nucleation .
- Temperature gradients : Cool from 50°C to 4°C over 48 hours to grow larger crystals .
Methodological Tables
| Key Reaction Parameters | Conditions | Reference |
|---|---|---|
| Cyclization of benzimidazole intermediates | Reflux in ethanol, 6–8 hours | |
| Esterification yield optimization | DCC/DMAP, 0°C to RT, 12 hours | |
| Crystallization solvent system | Ethyl acetate/hexane (1:3) |
| Spectroscopic Benchmarks | Expected Data | Reference |
|---|---|---|
| (CDCl) | δ 1.2 (t, 3H, CH) | |
| HRMS (ESI+) | [M+H]: m/z 489.1245 (calc.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
